molecular formula C14H24O4 B14595869 Diethyl ethyl(pent-4-en-1-yl)propanedioate CAS No. 59894-13-2

Diethyl ethyl(pent-4-en-1-yl)propanedioate

Cat. No.: B14595869
CAS No.: 59894-13-2
M. Wt: 256.34 g/mol
InChI Key: MTAHGEHHCMYNTH-UHFFFAOYSA-N
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Description

Diethyl ethyl(pent-4-en-1-yl)propanedioate is an organic compound that belongs to the class of diesters It is a derivative of propanedioic acid, where two ethyl groups are attached to the ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ethyl(pent-4-en-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The reaction proceeds through the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide. The general reaction conditions include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl ethyl(pent-4-en-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl ethyl(pent-4-en-1-yl)propanedioate has several applications in scientific research:

Properties

CAS No.

59894-13-2

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

diethyl 2-ethyl-2-pent-4-enylpropanedioate

InChI

InChI=1S/C14H24O4/c1-5-9-10-11-14(6-2,12(15)17-7-3)13(16)18-8-4/h5H,1,6-11H2,2-4H3

InChI Key

MTAHGEHHCMYNTH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC=C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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